molecular formula C15H16N4O4 B15188311 N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine CAS No. 97189-41-8

N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine

Cat. No.: B15188311
CAS No.: 97189-41-8
M. Wt: 316.31 g/mol
InChI Key: IVJINRPPCYIOPF-CMDGGOBGSA-N
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Description

N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves several steps. One common synthetic route includes the reaction of 2,6-dimethoxy-5-nitro-4-pyrimidine with an appropriate ethenylbenzene derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-(2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)ethenyl)benzenemethanamine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

97189-41-8

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

(E)-N-benzyl-2-(2,6-dimethoxy-5-nitropyrimidin-4-yl)ethenamine

InChI

InChI=1S/C15H16N4O4/c1-22-14-13(19(20)21)12(17-15(18-14)23-2)8-9-16-10-11-6-4-3-5-7-11/h3-9,16H,10H2,1-2H3/b9-8+

InChI Key

IVJINRPPCYIOPF-CMDGGOBGSA-N

Isomeric SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])/C=C/NCC2=CC=CC=C2)OC

Canonical SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])C=CNCC2=CC=CC=C2)OC

Origin of Product

United States

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